4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid is a versatile chemical compound with a molecular weight of 273.28 g/mol . This compound belongs to the class of dihydropyridines, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid can be achieved through multicomponent reactions. One such method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is carried out under mild conditions and yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves the use of green synthetic methodologies, which are designed to minimize waste and maximize atom economy . These methods often employ microwave-assisted chemistry to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various substituted dihydropyridines and pyridones, which have significant biological and pharmaceutical applications .
Scientific Research Applications
4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Another compound with similar structural features and biological activities.
Uniqueness
4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid stands out due to its unique combination of a dihydropyridine core with a phenethyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H15NO4 |
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Molecular Weight |
273.28 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-2-oxo-1-(2-phenylethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-10-9-12(17)13(15(19)20)14(18)16(10)8-7-11-5-3-2-4-6-11/h2-6,9,17H,7-8H2,1H3,(H,19,20) |
InChI Key |
JMLLKYPQOJNZHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCC2=CC=CC=C2)C(=O)O)O |
Origin of Product |
United States |
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